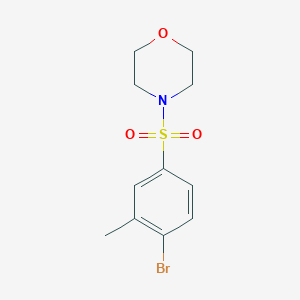

4-((4-Bromo-3-methylphenyl)sulfonyl)morpholine

Overview

Description

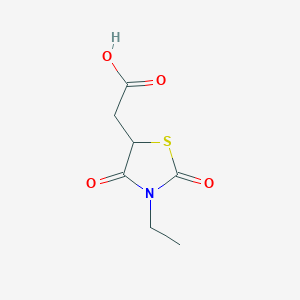

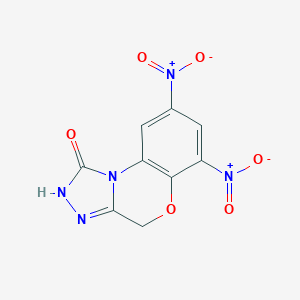

“4-((4-Bromo-3-methylphenyl)sulfonyl)morpholine” is a chemical compound with the CAS Number: 380846-85-5 . It has a molecular weight of 320.21 and its IUPAC name is 4-[(4-bromo-3-methylphenyl)sulfonyl]morpholine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BrNO3S/c1-9-8-10(2-3-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 . This code provides a specific description of the molecule’s structure.It is typically stored in a dry environment at room temperature .

Scientific Research Applications

Antimicrobial Activity

One area of application for compounds related to "4-((4-Bromo-3-methylphenyl)sulfonyl)morpholine" is in antimicrobial research. For instance, a study explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of bacteria and fungi. This compound, belonging to the class of sulfonamides, showed promising results in combination with amikacin against Pseudomonas aeruginosa, significantly reducing the minimum inhibitory concentration (MIC) required for antimicrobial effectiveness (Oliveira et al., 2015).

Synthesis and Chemical Structure Analysis

The synthesis of derivatives and their structural analysis represent another significant area of application. A study described the synthesis of 3-morpholino-2-phenylthioacrylic acid morpholide and related compounds, highlighting methodologies for creating complex molecules with potential biological activities (Rolfs & Liebscher, 2003).

Moreover, the crystal structure of N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide was elucidated, providing insights into the molecular conformation and interactions that could be critical for the development of new chemical entities with desired biological activities (Kumar et al., 2012).

Caspase-3 Inhibition

Compounds featuring the morpholine-sulfonyl motif have also been explored for their potential in inhibiting caspase-3, an enzyme critical in apoptosis. A series of 2-substituted 4-methyl-8-(morpholine-4-sulfonyl)-pyrrolo[3,4-c]quinoline-1,3-diones were synthesized, demonstrating potent caspase-3 inhibition, which could have implications in treating diseases where apoptosis is dysregulated (Kravchenko et al., 2005).

Safety and Hazards

properties

IUPAC Name |

4-(4-bromo-3-methylphenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S/c1-9-8-10(2-3-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTDJJMHHWTMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368940 | |

| Record name | 4-(4-Bromo-3-methylbenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Bromo-3-methylphenyl)sulfonyl)morpholine | |

CAS RN |

380846-85-5 | |

| Record name | 4-(4-Bromo-3-methylbenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine]](/img/structure/B184864.png)

![7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B184867.png)

![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B184870.png)

![1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B184882.png)